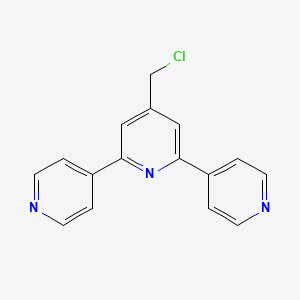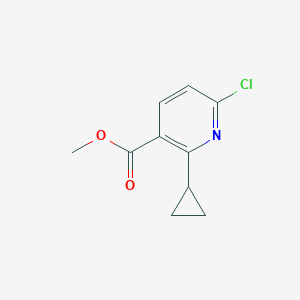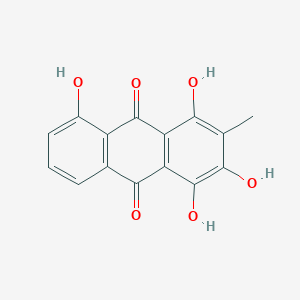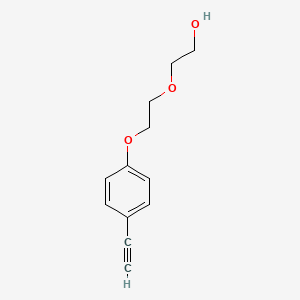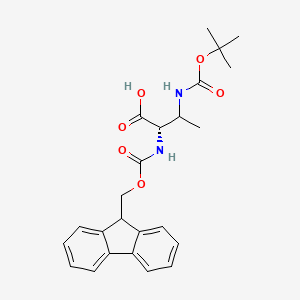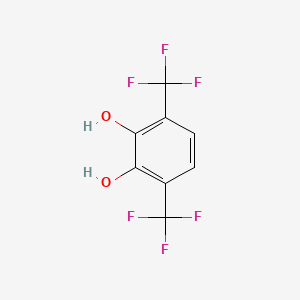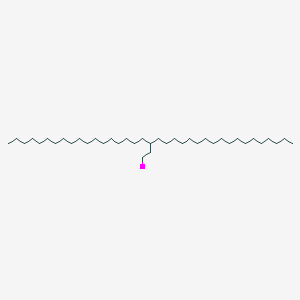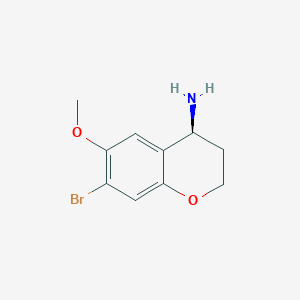
(S)-7-Bromo-6-methoxychroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-7-Bromo-6-methoxychroman-4-amine is a chiral organic compound that belongs to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 7th position and a methoxy group at the 6th position, along with an amine group at the 4th position, makes this compound unique. Its chiral nature means it has two enantiomers, with the (S)-enantiomer being the one of interest in this context.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Bromo-6-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors. One common method involves the bromination of 6-methoxychroman, followed by the introduction of the amine group through nucleophilic substitution. The reaction conditions often require the use of a brominating agent like N-bromosuccinimide (NBS) and a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-7-Bromo-6-methoxychroman-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: 7-Bromo-6-hydroxychroman-4-amine.
Reduction: 6-Methoxychroman-4-amine.
Substitution: 7-Amino-6-methoxychroman-4-amine or 7-Thio-6-methoxychroman-4-amine.
Wissenschaftliche Forschungsanwendungen
(S)-7-Bromo-6-methoxychroman-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-7-Bromo-6-methoxychroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-6-methoxychroman: Lacks the amine group, making it less reactive in certain biological contexts.
6-Methoxychroman-4-amine: Lacks the bromine atom, which affects its binding affinity to certain targets.
7-Bromo-4-aminocoumarin: Similar structure but with a coumarin backbone instead of a chroman, leading to different chemical properties.
Uniqueness
(S)-7-Bromo-6-methoxychroman-4-amine is unique due to the combination of its bromine, methoxy, and amine groups, which confer specific chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may exhibit different biological effects compared to the ®-enantiomer.
Eigenschaften
Molekularformel |
C10H12BrNO2 |
|---|---|
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
(4S)-7-bromo-6-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12BrNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
BLZRRFCKKDNLBE-QMMMGPOBSA-N |
Isomerische SMILES |
COC1=C(C=C2C(=C1)[C@H](CCO2)N)Br |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(CCO2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


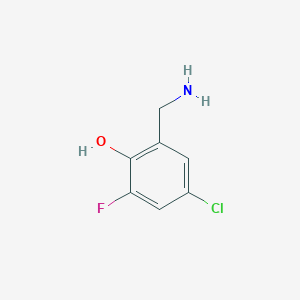
![(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid](/img/structure/B13144409.png)
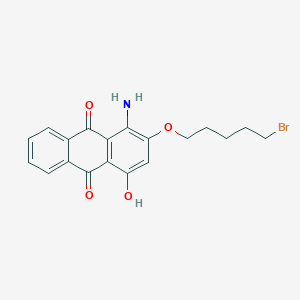
![Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel-](/img/structure/B13144418.png)
